molecular formula C26H35BrO17 B082546 Acetobromo-alpha-maltose CAS No. 14257-35-3

Acetobromo-alpha-maltose

Cat. No. B082546
CAS RN: 14257-35-3
M. Wt: 699.4 g/mol
InChI Key: NLFHLQWXGDPOME-PCIRLDFKSA-N
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Description

Synthesis Analysis

ABM's synthesis involves bromine abstraction, leading to the formation of acetoxy-protected maltosyl radicals. These radicals, through different pathways, contribute to the synthesis of tetrasaccharide-like mimics, maltal, 1,5-anhydromaltitol, and other derivatives. For example, electroreduction on silver yields tetrasaccharide mimics and maltal, while photochemical generation followed by trapping with specific agents leads to the formation of 1,5-anhydromaltitol and 3-α-maltosyl propiononitrile (Alberti et al., 2000).

Molecular Structure Analysis

The structure of ABM and its derivatives has been explored through various analytical techniques. For instance, X-ray crystallography provided insights into the structure of enzymes like Novamyl interacting with maltose and acarbose, revealing details about saccharide binding and the enzymatic activity related to ABM derivatives (Dauter et al., 1999).

Chemical Reactions and Properties

ABM undergoes various chemical reactions, including those leading to the synthesis of hexa- and tetrasaccharide mimics. These processes often involve electrochemical reduction, showcasing the compound's versatility in forming C-interglycosidic bonds and contributing to the synthesis of glucose-based glycomimetics (Guerrini et al., 2005).

Physical Properties Analysis

Studies on the physical properties of ABM derivatives, such as maltose in water, have utilized molecular dynamics (MD) simulations to understand their conformational preferences and flexibility. These studies highlight the compound's interactions with water and its structural dynamics, contributing to a deeper understanding of its physical behavior in aqueous solutions (Ott & Meyer, 1996).

Chemical Properties Analysis

The chemical properties of ABM and its derivatives have been explored through various studies, including those focusing on the enzymatic synthesis of disaccharides and their interaction with proteins. For instance, the high molecular mobility of maltose-conjugated alpha-cyclodextrins along a poly(ethylene glycol) chain enhances multivalent interactions with proteins such as concanavalin A, showcasing the compound's potential in biological applications (Ooya et al., 2003).

Scientific Research Applications

  • Starch Processing Industry

    • α-Amylase is used in the starch processing industry to break down starch into simple sugars like glucose and maltose .
    • The enzyme cleaves the α- (1,4)-D-glucosidic linkage of starch and other related polysaccharides .
    • The process involves the use of α-Amylase to hydrolyze the starch under specific conditions .
  • Detergent Industry

    • α-Amylase is used in the detergent industry due to its ability to break down starch-based stains .
    • The enzyme is added to detergents and it works by breaking down the starch molecules in the stains into smaller sugars, making them easier to remove .
    • The effectiveness of the enzyme depends on various factors such as temperature, pH, and the presence of other components in the detergent .
  • Textile Industry

    • α-Amylase is used in the textile industry for desizing, which is the process of removing the size material from the fabric .
    • The enzyme breaks down the starch used in the sizing process into smaller sugars, which can then be washed away .
    • The process involves treating the fabric with a solution containing the enzyme under specific conditions .
  • Paper Industry

    • α-Amylase is used in the paper industry to break down starch in the papermaking process .
    • The enzyme breaks down the starch used in the sizing process into smaller sugars, which can then be washed away .
    • The process involves treating the paper with a solution containing the enzyme under specific conditions .
  • Pharmaceutical Industry

    • α-Amylase is used in the pharmaceutical industry in various applications .
    • One of the applications is in the production of sugar syrups, where the enzyme is used to break down starch into sugars .
    • The process involves treating the starch with the enzyme under specific conditions .
  • Brewing Industry

    • Maltose-negative yeasts, which cannot ferment maltose, are used in the production of non-alcoholic and low-alcoholic beers .
    • The production with these yeast strains can be performed with standard brewery equipment .
    • The process involves the fermentation of the wort with the yeast under specific conditions .

Safety And Hazards

Acetobromo-alpha-maltose is classified as having acute toxicity (Category 3) for oral, dermal, and inhalation exposure. It can cause skin irritation (Category 2) and eye irritation (Category 2). It may also cause respiratory irritation (Category 3). Safety instructions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35BrO17/c1-10(28)35-8-17-20(21(38-13(4)31)23(25(27)42-17)40-15(6)33)44-26-24(41-16(7)34)22(39-14(5)32)19(37-12(3)30)18(43-26)9-36-11(2)29/h17-26H,8-9H2,1-7H3/t17-,18-,19-,20-,21+,22+,23-,24-,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFHLQWXGDPOME-PCIRLDFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35BrO17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00515407
Record name 2,3,6-Tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl)-beta-D-glucopyranosyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00515407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

699.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetobromo-alpha-maltose

CAS RN

68682-05-3, 14257-35-3
Record name β-D-Glucopyranosyl bromide, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-, 2,3,6-triacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68682-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,6-Tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl)-beta-D-glucopyranosyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00515407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetobromo-α-maltose
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